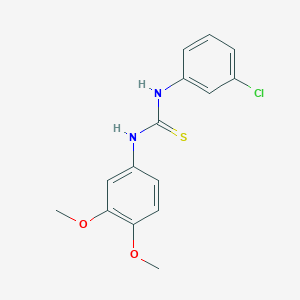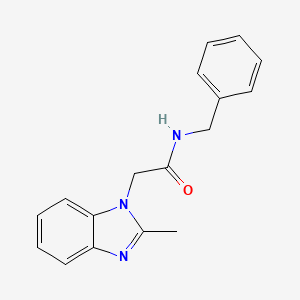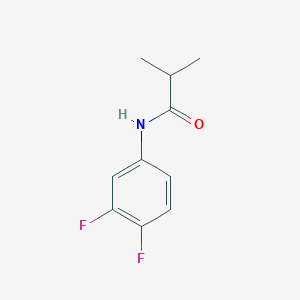
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea, also known as BDMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea inhibits sGC activity by binding to the heme group of the enzyme, which is essential for its catalytic activity. This leads to a decrease in the production of cGMP, which in turn leads to an increase in vascular tone. This compound has been shown to be a competitive inhibitor of sGC, with a Ki value of 4.6 nM.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of sGC activity. This compound has been shown to increase vascular tone and blood pressure in animal models, which is consistent with its inhibitory effect on sGC. This compound has also been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the prevention of thrombotic events.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea is its high potency and selectivity for sGC. This makes it a valuable tool for studying the role of sGC in various physiological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, this compound has been shown to have some off-target effects on other enzymes such as phosphodiesterases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea. One area of interest is the development of more potent and selective sGC inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of sGC in other physiological processes such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of sGC inhibitors such as this compound in cardiovascular and thrombotic diseases warrant further investigation.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea involves the reaction of 4-morpholinylurea with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acyl substitution mechanism and yields this compound as a white solid with a melting point of 216-218°C. The purity of this compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea has been extensively studied for its potential applications in scientific research. One of the major areas of research is the role of sGC in cardiovascular diseases. sGC is a key enzyme that regulates the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in the relaxation of vascular smooth muscle and the regulation of blood pressure. This compound has been shown to inhibit sGC activity in vitro and in vivo, leading to a decrease in cGMP levels and an increase in vascular tone. This makes this compound a valuable tool for studying the role of sGC in cardiovascular diseases such as hypertension and heart failure.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(14-15-3-5-17-6-4-15)13-9-1-2-10-11(7-9)19-8-18-10/h1-2,7H,3-6,8H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBGLJFEOEZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)



![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)
